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Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a

significant global health challenge. The limitations of current therapies, including toxicity,

emerging resistance, and high cost, necessitate the urgent development of new, effective, and

accessible antileishmanial agents. Drug repurposing, the strategy of identifying new uses for

approved or investigational drugs, offers a promising and accelerated pathway for discovering

novel antileishmanial treatments. This technical guide provides an in-depth overview of key

repurposed drugs with demonstrated antileishmanial activity, their mechanisms of action,

relevant signaling pathways, and detailed experimental protocols for their evaluation.

Repurposed Drugs with Antileishmanial Activity: A
Quantitative Overview
A growing number of drugs, originally developed for other indications, have shown potent

activity against Leishmania parasites. This section summarizes the in vitro and in vivo efficacy

of some of the most promising candidates.

Table 1: In Vitro Antileishmanial Activity of Repurposed
Drugs
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Drug
Class

Drug
Name

Leishm
ania
Species

Parasite
Stage

IC50 /
EC50
(µM)

Cytotoxi
city
(CC50)
(µM)

Selectiv
ity
Index
(SI)

Referen
ce(s)

Anticanc

er

Tamoxife

n

L.

amazone

nsis

Promasti

gote
~10 >88 >8.8 [1][2]

L.

amazone

nsis

Amastigo

te

4.25 ±

0.80
>88 >20.7 [3]

Sunitinib
L.

donovani

Amastigo

te
1.1 >10 >9.1 [4][5]

Sorafenib
L.

donovani

Amastigo

te
3.7 >10 >2.7 [4][5]

Lapatinib
L.

donovani

Amastigo

te
2.5 >10 >4 [4][5]

Miltefosin

e

L.

donovani

Amastigo

te
1.0 - - [4]

Antidepre

ssant
Sertraline

L.

donovani

Promasti

gote

2.2 mg/L

(~6.4

µM)

- - [6]

L.

donovani

Amastigo

te

2.3 mg/L

(~6.7

µM)

- - [6]

L.

infantum

Amastigo

te
2.5 - - [7]

Antifunga

l (Azoles)

Posacon

azole

L.

amazone

nsis

Promasti

gote
2.74 - -

L.

amazone

Amastigo

te

1.63 - -
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nsis

Itraconaz

ole

L.

amazone

nsis

Promasti

gote
0.44 - -

L.

amazone

nsis

Amastigo

te
0.08 - -

Antitrypa

nosomal
Suramin

L.

donovani

Amastigo

te
4.1 ± 0.3 51 ± 5 12.4 [8]

Miscellan

eous

Dibucain

e

L. major /

L.

infantum

Amastigo

te

≤ 1.99

µg/mL
> IC50 - [9]

Domperi

done

L. major /

L.

infantum

Amastigo

te

≤ 1.99

µg/mL
> IC50 - [9]

Table 2: In Vivo Efficacy of Repurposed Drugs in Animal
Models
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Drug Name
Leishmania
Species

Animal
Model

Dosing
Regimen

Reduction
in Parasite
Burden

Reference(s
)

Tamoxifen
L.

amazonensis
BALB/c mice

20 mg/kg/day

for 15 days

(i.p.)

>99.7%

reduction in

lesion

[1][10]

Sertraline L. donovani BALB/c mice

10 mg/kg,

twice weekly

for 4 weeks

(oral)

72% (spleen),

70% (liver)
[6]

Sertraline

(liposomal)
L. infantum BALB/c mice

1 mg/kg for

10 days (s.c.)
89% (liver) [7][11]

Sunitinib L. donovani BALB/c mice

50 mg/kg/day

for 5 days

(oral)

41% (liver) [5][12]

Sorafenib L. donovani BALB/c mice

50 mg/kg/day

for 5 days

(oral)

30% (liver) [5][12]

Lapatinib L. donovani BALB/c mice

50 mg/kg/day

for 5 days

(oral)

36% (liver) [5][12]

Suramin L. donovani BALB/c mice

20

mg/kg/day,

twice a week

for 15 days

87.4%

(spleen),

84.3% (liver)

[13][14]

Key Signaling Pathways and Mechanisms of Action
The antileishmanial activity of repurposed drugs often stems from their ability to interfere with

essential biochemical pathways in the parasite that are distinct from or less critical in the

mammalian host.
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Sterol Biosynthesis Pathway
Leishmania parasites synthesize ergosterol and other ergostane-based sterols for their cell

membranes, in contrast to mammalian cells which utilize cholesterol. This metabolic

divergence makes the sterol biosynthesis pathway an attractive drug target. Azole antifungals,

for instance, inhibit the enzyme sterol 14α-demethylase (CYP51), a key enzyme in this

pathway, leading to the accumulation of toxic sterol precursors and disruption of membrane

integrity.
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Multiple
Steps Lanosterol

Sterol 14α-demethylase
(CYP51) Ergosterol Parasite Membrane

(Disrupted Integrity)Azole Antifungals
(e.g., Posaconazole)

Inhibition

Demethylation

Click to download full resolution via product page

Caption: Inhibition of the Leishmania sterol biosynthesis pathway by azole antifungals.

Sphingolipid Metabolism
Sphingolipids are crucial components of Leishmania cell membranes and are involved in

parasite signaling and differentiation.[15] The parasite's sphingolipid metabolism differs from

that of its mammalian host, presenting another therapeutic window.[16] Tamoxifen, an

anticancer drug, has been shown to interfere with sphingolipid biosynthesis in Leishmania,

leading to parasite death.[17][18] It is believed to disrupt the parasite's membrane integrity and

mitochondrial function.[19]
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Caption: Disruption of Leishmania sphingolipid metabolism by tamoxifen.

Protein Kinase Signaling
Protein kinases are essential regulators of numerous cellular processes in Leishmania,

including cell cycle progression, differentiation, and stress response.[20] The parasite kinome is

distinct from that of humans, offering opportunities for selective inhibition. Several FDA-

approved protein kinase inhibitors developed for cancer therapy have demonstrated potent

antileishmanial activity.[21] For example, inhibitors of the PI3K/AKT/mTOR pathway have

shown efficacy against Leishmania.[4][22][23]
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Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway in Leishmania.

Calcium Homeostasis
Calcium is a critical second messenger in Leishmania, regulating processes such as cell

motility, differentiation, and invasion of host cells. The parasite maintains a delicate balance of

intracellular calcium through a network of channels, pumps, and storage organelles like the

acidocalcisomes. Disruption of this homeostasis is lethal to the parasite. Sertraline, an
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antidepressant, is thought to exert its antileishmanial effect in part by disrupting mitochondrial

function and ATP production, which would indirectly affect calcium homeostasis.[9][24]

Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the

antileishmanial activity of repurposed drugs.

General Experimental Workflow for Antileishmanial Drug
Screening
A typical workflow for screening repurposed drugs for antileishmanial activity involves a series

of in vitro and in vivo assays to determine efficacy and toxicity.
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Caption: General workflow for antileishmanial drug screening.

Promastigote Viability Assay (MTT Assay)
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This colorimetric assay is a common method for assessing the viability of Leishmania

promastigotes following drug treatment. It measures the metabolic activity of the cells, which is

proportional to the number of viable cells.

Materials:

Leishmania promastigotes in logarithmic growth phase

Complete culture medium (e.g., M199 or RPMI-1640 with supplements)

96-well flat-bottom microtiter plates

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilizing solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

Microplate reader

Procedure:

Harvest and count Leishmania promastigotes. Adjust the cell density to 1 x 10^6 cells/mL in

complete culture medium.

Add 100 µL of the promastigote suspension to each well of a 96-well plate.

Prepare serial dilutions of the test compounds. Add 100 µL of each dilution to the respective

wells. Include wells with untreated cells (negative control) and a reference drug (positive

control, e.g., Amphotericin B).

Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C) for

72 hours.

After incubation, add 20 µL of MTT solution to each well and incubate for a further 4 hours in

the dark.
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Centrifuge the plate (e.g., at 2000 x g for 10 minutes) and carefully remove the supernatant.

Add 100 µL of the solubilizing solution to each well to dissolve the formazan crystals.

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of cell viability

against the logarithm of the drug concentration.

Intracellular Amastigote Assay (Macrophage Infection
Model)
This assay evaluates the efficacy of compounds against the clinically relevant intracellular

amastigote stage of the parasite.

Materials:

Macrophage cell line (e.g., J774A.1, THP-1) or primary peritoneal macrophages

Complete macrophage culture medium (e.g., RPMI-1640 with 10% FBS)

Stationary-phase Leishmania promastigotes

24-well or 96-well plates with glass coverslips (for microscopy) or standard plates (for other

readouts)

Test compounds

Giemsa stain

Microscope

Procedure:

Seed macrophages onto plates (with coverslips if using microscopy) and allow them to

adhere overnight.
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Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-

macrophage ratio of approximately 10:1.

Incubate for 4-24 hours to allow for phagocytosis.

Wash the cells to remove non-phagocytosed promastigotes.

Add fresh medium containing serial dilutions of the test compounds.

Incubate for 48-72 hours.

For microscopic evaluation, fix the cells on the coverslips with methanol and stain with

Giemsa.

Determine the number of amastigotes per 100 macrophages for each drug concentration.

Calculate the 50% effective concentration (EC50) by plotting the percentage of infection

reduction against the logarithm of the drug concentration.

Alternative Readouts: For higher throughput, automated imaging systems or reporter gene-

expressing parasites (e.g., expressing luciferase or fluorescent proteins) can be used to

quantify the parasite load.

Conclusion and Future Directions
Drug repurposing has emerged as a vital strategy in the quest for new antileishmanial

therapies. The identification of existing drugs with potent activity against Leishmania

significantly reduces the time and cost associated with traditional drug discovery pipelines. The

diverse mechanisms of action of these repurposed drugs, targeting unique aspects of the

parasite's biology such as sterol and sphingolipid metabolism, and protein kinase signaling,

offer multiple avenues for therapeutic intervention.

Future research should focus on:

Synergistic Combinations: Investigating the efficacy of combination therapies using

repurposed drugs with different mechanisms of action to enhance efficacy and combat drug

resistance.
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Optimized Drug Delivery: Developing novel drug delivery systems to improve the therapeutic

index of repurposed drugs, targeting them specifically to infected macrophages.

Clinical Validation: Advancing the most promising repurposed drug candidates into well-

designed clinical trials to evaluate their safety and efficacy in human leishmaniasis.

By leveraging the existing pharmacopoeia and a deeper understanding of Leishmania biology,

the drug repurposing approach holds immense potential to deliver the next generation of

antileishmanial treatments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 15 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12399232?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12399232?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

